(R)-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol is a chiral compound with a fluorinated aromatic ring and a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol can be achieved through several routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to obtain the desired enantiomer. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol may involve continuous flow processes to ensure high efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the compound, making the process more sustainable and versatile .
Chemical Reactions Analysis
Types of Reactions
®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions on the aromatic ring.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemicals and materials, including surfactants and colorants
Mechanism of Action
The mechanism of action of ®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds or electrostatic interactions with target molecules, while the fluorinated aromatic ring may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: This compound shares the dimethylamino group but lacks the fluorinated aromatic ring.
2-(2-Aminoethoxy)ethanol: Similar in structure but with an ethoxy group instead of a fluorinated aromatic ring
Uniqueness
®-1-(2-(Dimethylamino)-5-fluorophenyl)ethan-1-ol is unique due to the presence of both the dimethylamino group and the fluorinated aromatic ring, which confer distinct chemical properties and potential biological activities. The chiral nature of the compound also adds to its uniqueness, making it valuable in enantioselective synthesis and chiral drug development.
Properties
Molecular Formula |
C10H14FNO |
---|---|
Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1R)-1-[2-(dimethylamino)-5-fluorophenyl]ethanol |
InChI |
InChI=1S/C10H14FNO/c1-7(13)9-6-8(11)4-5-10(9)12(2)3/h4-7,13H,1-3H3/t7-/m1/s1 |
InChI Key |
MIUZUDBHKKOMSU-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=CC(=C1)F)N(C)C)O |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)N(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.